molecular formula C8H8N2O4 B1356959 Methyl 3-Amino-4-nitrobenzoate CAS No. 99512-09-1

Methyl 3-Amino-4-nitrobenzoate

Cat. No.: B1356959
CAS No.: 99512-09-1
M. Wt: 196.16 g/mol
InChI Key: ZGVYPBINPLNBDH-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Derivatives in Synthetic Chemistry and Biological Systems

Benzoate derivatives, esters of benzoic acid, are a cornerstone in the field of synthetic chemistry and are prevalent in various biological systems. nih.govresearchgate.net They serve as crucial building blocks for the synthesis of a wide array of more complex molecules. researchgate.net In industrial processes, they are utilized in the manufacturing of dyes and as food preservatives. nih.govresearchgate.net The applications of these derivatives are extensive, ranging from pharmaceuticals to fragrances and fine chemicals. academicpublishers.org For instance, certain substituted benzoic acid esters have been investigated as potent inhibitors for the treatment of respiratory diseases. nih.govresearchgate.net The widespread occurrence and use of benzoic acid and its derivatives mean they are broadly distributed in the environment, including in water, soil, and air. researchgate.net

Significance of Nitro and Amino Functional Groups in Aromatic Systems

The presence of nitro (NO₂) and amino (NH₂) functional groups on an aromatic ring significantly influences the molecule's reactivity and properties. Aromatic amino compounds are derived from aromatic hydrocarbons by replacing at least one hydrogen atom with an amino group (-NH₂). iloencyclopaedia.org These compounds are of great technical and commercial value, primarily serving as intermediates in the manufacture of dyes and pigments. iloencyclopaedia.org The amino group, with its lone pair of electrons on the nitrogen atom, is basic and readily participates in chemical reactions. chemistrytalk.org A common method to introduce an amino group to an aromatic ring is through the nitration of the aromatic compound followed by the reduction of the nitro group. chemistrytalk.org

The nitro group is an electron-withdrawing group, which affects the reactivity of the aromatic ring. solubilityofthings.com This property is crucial in various synthetic pathways. For example, in nucleophilic substitution reactions, the nitro group can enhance the reactivity of the molecule. solubilityofthings.com The reactivity imparted by both the amino and nitro groups makes aromatic compounds containing them valuable intermediates in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. cymitquimica.com

Research Context of Methyl 3-Amino-4-nitrobenzoate within Substituted Benzoic Acid Esters

This compound is a substituted benzoic acid ester, a class of compounds that are key building blocks in many drug discovery and development programs. nih.govresearchgate.net Research into substituted benzoic acid esters is active, with studies focusing on aspects like their synthesis and spectroscopic properties. nih.govacademicpublishers.orgnih.gov For example, recent studies have explored optimized methods for the synthesis of substituted benzoic acid esters to improve yields and reduce reaction times. academicpublishers.org

The specific arrangement of the amino and nitro groups on the benzene (B151609) ring of this compound makes it a valuable intermediate. Its structural isomer, Methyl 4-amino-3-nitrobenzoate, is also a significant compound, used as an intermediate in the synthesis of pigments and other chemicals. cymitquimica.comamoghchemicals.in The study of such isomers helps in understanding how the position of functional groups affects the chemical and physical properties of the molecule.

Scope and Objectives of the Research on this compound

The primary objective of research on this compound is to elucidate its chemical properties and explore its utility as a synthetic intermediate. This includes a detailed investigation of its synthesis, reactivity, and the characterization of its structure through various spectroscopic methods. A key focus is to understand how the interplay between the amino, nitro, and methyl ester functional groups dictates its chemical behavior.

The research aims to provide a comprehensive dataset on the compound, which can be valuable for its application in the synthesis of more complex molecules, including those with potential biological activity. By understanding the reactivity of this compound, chemists can devise new synthetic routes to novel compounds.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈N₂O₄ nih.gov
Molecular Weight 196.16 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 99512-09-1 nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Benzoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVYPBINPLNBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579185
Record name Methyl 3-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99512-09-1
Record name Methyl 3-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy3.1.1. Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Specific FTIR data detailing the vibrational modes of Methyl 3-Amino-4-nitrobenzoate, including characteristic peaks for the amino, nitro, ester, and aromatic functionalities, could not be located.

Raman Spectroscopy for Molecular Vibrations

Published Raman spectra or associated data for this compound were not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy3.2.1. Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Experimental ¹H NMR data, including chemical shifts (ppm), coupling constants (J), and integration values for the aromatic and methyl protons of this compound, are not available in the searched resources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data, which would identify the chemical shifts for the carbonyl, aromatic, and methyl carbons of this compound, could not be sourced.

Advanced NMR Techniques for Structural Confirmation

There is no available information on the use of advanced NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial method for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₈N₂O₄) is calculated to be 196.04841 g/mol . Experimental determination of this value via HRMS would serve to confirm the elemental composition of a synthesized sample. For comparison, the isomer Methyl 4-amino-3-nitrobenzoate has a computed exact mass of 196.04840674 Da. nih.gov

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₈H₈N₂O₄
Theoretical Monoisotopic Mass196.04841 g/mol

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is widely used for the identification, quantification, and purity assessment of chemical compounds.

In the context of nitroaromatic compounds such as this compound, LC-MS can be particularly useful. The technique can be employed to separate the target compound from impurities and starting materials in a reaction mixture. The subsequent analysis by mass spectrometry provides molecular weight information, which aids in the confirmation of the product's identity.

For nitroaromatic compounds that may have poor ionization efficiency, chemical derivatization can be employed to enhance their detection by mass spectrometry. This involves converting the nitro group into a more readily ionizable group. Another approach is to use different ionization techniques, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in negative mode, which can be more effective for electron-deficient molecules.

X-ray Diffraction Analysis

For illustrative purposes, the crystal structure of a related compound, Methyl 4-hydroxy-3-nitrobenzoate, has been reported. mdpi.comresearchgate.net It crystallizes in the triclinic space group P-1. mdpi.comresearchgate.net Such an analysis for this compound would provide invaluable information about its molecular geometry.

Table 2: Crystallographic Data for the Related Compound Methyl 4-hydroxy-3-nitrobenzoate mdpi.comresearchgate.net
ParameterValue
Molecular FormulaC₈H₇NO₅
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2831
b (Å)10.522
c (Å)11.410
α (°)83.38
β (°)80.83
γ (°)82.02
Volume (ų)851.0

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For a molecule like this compound, which contains amino, nitro, and ester functional groups, a rich network of non-covalent interactions would be expected. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

In the crystal structure of related nitrobenzoate compounds, hydrogen bonding and π-stacking are common and significant interactions. For example, in Methyl 4-hydroxy-3-nitrobenzoate, extensive hydrogen bonding and π-stacking interactions link the molecules into infinite stacked sheets. mdpi.comresearchgate.net Similarly, in salts of 4-nitrobenzoic acid, N—H···O and C—H···O hydrogen bonds are dominant features in the crystal packing. iucr.org For this compound, it is highly probable that the amino group would act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups would act as hydrogen bond acceptors. Furthermore, the aromatic ring is capable of participating in π-π stacking interactions with neighboring molecules.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a high degree of accuracy.

The optimization of the molecular geometry of compounds similar to Methyl 3-amino-4-nitrobenzoate, such as 4-methyl-3-nitrobenzoic acid, has been successfully performed using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. scirp.orgresearchgate.net These studies reveal key details about bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

For a related compound, 4-methyl-3-nitrobenzoic acid, the presence of an electron-withdrawing nitro group and an electron-donating methyl group influences the geometry of the benzene (B151609) ring. researchgate.net It is anticipated that in this compound, the amino group (electron-donating) and the nitro group (electron-withdrawing) would similarly affect the aromatic ring's bond lengths and angles. The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter in determining molecular properties, including its potential for charge transfer, which is relevant for non-linear optical applications. rasayanjournal.co.in

BondCalculated Bond Length (Å) for 4-methyl-3-nitrobenzoic acid researchgate.net
C1-C21.396
C2-C31.391
C3-C41.390
C4-C51.395
C5-C61.391
C6-C11.393
AngleCalculated Bond Angle (°) for 4-methyl-3-nitrobenzoic acid researchgate.net
C6-C1-C2120.9
C1-C2-C3119.2
C2-C3-C4122.5
C3-C4-C5117.3
C4-C5-C6121.7
C5-C6-C1118.3

Theoretical vibrational frequencies for related molecules have been calculated using DFT methods and show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. scirp.orgnih.gov For instance, in the case of 4-methyl-3-nitrobenzoic acid, the calculated vibrational spectra were correlated with experimental spectra, allowing for the assignment of various vibrational modes. scirp.orgresearchgate.net

Key vibrational modes for aromatic nitro compounds include the symmetric and asymmetric stretching of the NO2 group, typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The amino group (NH2) would exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ range. The carbonyl group (C=O) of the methyl ester would have a characteristic stretching vibration around 1700-1730 cm⁻¹.

Vibrational ModeCalculated Frequency (cm⁻¹) for 4-methyl-3-nitrobenzoic acid scirp.orgExperimental Frequency (cm⁻¹) for 4-methyl-3-nitrobenzoic acid scirp.org
C-H stretch (aromatic)3090, 30653087, 3065
NO₂ asymmetric stretch15651565
C=C stretch (aromatic)16251623
NO₂ symmetric stretch13641364

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. The NLO properties of organic molecules are related to their molecular structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups. This compound, with its amino (donor) and nitro (acceptor) groups attached to a benzene ring, is a candidate for exhibiting NLO properties.

The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. DFT calculations have been used to predict the β values for similar molecules. For 4-methyl-3-nitrobenzoic acid, the calculated total hyperpolarizability was found to be significantly higher than that of urea, a standard reference material for NLO studies, suggesting its potential as an NLO material. scirp.org It is plausible that this compound would also exhibit significant NLO properties due to the strong donor-acceptor character of its substituents.

PropertyCalculated Value for 4-methyl-3-nitrobenzoic acid scirp.orgValue for Urea (for comparison)
Dipole Moment (μ) in Debye1.58021.3732
Total Hyperpolarizability (β_tot) in 10⁻³⁰ esu3.660.3728

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule (ligand) and a protein.

While no specific molecular docking studies have been published for this compound, the general principles of ligand-protein interactions can be applied. The amino and nitro groups, as well as the ester functional group, are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic ring can participate in π-π stacking or hydrophobic interactions.

For example, in a study of novel imidazolidin-4-one (B167674) and aminothiazol-4-one derivatives, molecular docking was used to predict their binding to the cytochrome c peroxidase enzyme. nih.gov The analysis revealed key hydrogen bonding and hydrophobic interactions that stabilized the ligand-protein complex. nih.gov A similar approach could be employed to investigate the potential biological targets of this compound.

The binding affinity, often expressed as the binding energy or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking programs can estimate these binding affinities. For instance, in a study on 2-aminobenzothiazole (B30445) derivatives as potential PI3Kα inhibitors, molecular dynamics simulations were used to analyze the stability of protein-ligand contacts over time. A study on novel imidazolidin-4-one and aminothiazol-4-one derivatives reported binding scores for various compounds, indicating their potential as inhibitors. nih.gov The binding affinity of this compound to various biological targets could be theoretically predicted using similar computational methods, providing a basis for further experimental investigation into its potential pharmacological activities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This relationship is then used to predict the activity of new, unsynthesized compounds.

The biological activity of nitroaromatic compounds, including this compound, is intrinsically linked to their molecular structure. Key structural features and physicochemical properties, often referred to as molecular descriptors, play a crucial role in determining the type and potency of their biological effects, which can include mutagenicity and carcinogenicity. mdpi.comresearchgate.net

Several molecular descriptors are consistently implicated in the biological activities of nitroaromatic compounds:

Electronic Properties: The presence of the nitro group (-NO2), a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring. Descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO) are often correlated with the mutagenicity of nitroaromatics. nih.gov A lower E_LUMO suggests a greater ease of accepting electrons, which is a key step in the metabolic activation of these compounds to genotoxic species.

Hydrophobicity: The lipophilicity of a compound, commonly quantified by the logarithm of the octanol-water partition coefficient (log P), is a critical factor in its ability to cross cell membranes and reach its target site. For many series of biologically active compounds, a parabolic relationship between log P and activity is observed, indicating an optimal hydrophobicity for activity. jpbs-online.com

Steric Factors: The size and shape of the molecule and its substituents influence how it interacts with biological macromolecules. Steric descriptors, such as molar refractivity (MR) or Taft's steric parameter (Es), can account for these effects in QSAR models. pharmacy180.com

Topological and Geometric Descriptors: These descriptors encode information about the connectivity of atoms and the three-dimensional shape of the molecule, which are important for receptor binding.

Table 1: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of Nitroaromatic Compounds

Descriptor CategorySpecific DescriptorPotential Influence on Biological Activity
Electronic Energy of LUMO (E_LUMO)Lower values are often associated with increased mutagenicity due to enhanced ability to accept electrons during metabolic activation. nih.gov
Hammett Constant (σ)Quantifies the electron-donating or -withdrawing nature of substituents, affecting reaction rates and binding affinities. pharmacy180.com
Hydrophobic Log PInfluences membrane permeability and transport to the site of action; an optimal value is often required for maximum activity. jpbs-online.com
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability, affecting binding to receptors or enzymes. pharmacy180.com
Taft's Steric Parameter (Es)Quantifies the steric bulk of substituents, which can hinder or favor interactions with biological targets. pharmacy180.com
Topological Molecular Connectivity IndicesDescribe the branching and connectivity of the molecular skeleton, which can be related to various biological activities.

The development of predictive QSAR models is a primary goal of these computational studies, as they can guide the synthesis of new analogs with potentially enhanced activity or improved safety profiles. nih.gov The general workflow for developing a predictive QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For this compound, this would ideally involve a set of substituted aminonitrobenzoates.

Descriptor Calculation: A wide range of molecular descriptors (electronic, hydrophobic, steric, etc.) are calculated for each compound in the dataset.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the biological activity. bigchem.eu

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation (e.g., leave-one-out) and by predicting the activity of an external set of compounds not used in model development. bigchem.eu

For nitroaromatic compounds, QSAR models have been developed to predict toxicological endpoints such as mutagenicity and carcinogenicity. mdpi.comnih.gov These models often highlight the importance of electronic and hydrophobic parameters. For example, a hypothetical QSAR equation for the mutagenicity of a series of nitroaromatic compounds might take the form:

log(Activity) = a * log P - b * (log P)² + c * E_LUMO + d

In this equation, the coefficients a, b, and c are determined by the regression analysis and represent the contribution of each descriptor to the activity. The parabolic dependence on log P (the b - (log P)² term) suggests an optimal hydrophobicity. jpbs-online.com

Based on such models, the design of new analogs of this compound could involve systematic modifications to its structure to modulate its physicochemical properties. For example, introducing different substituents on the aromatic ring or modifying the ester group could alter the hydrophobicity and electronic properties of the molecule. The predictive QSAR model could then be used to estimate the biological activity of these virtual analogs, allowing researchers to prioritize the synthesis of the most promising candidates.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D fields around the molecules. mdpi.comnih.gov These methods can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. Such insights are invaluable for the rational design of new, more potent, and selective analogs.

Chemical Reactivity and Derivatization Studies

Reactivity of Nitro and Amino Groups

The amino and nitro groups attached to the aromatic ring are the primary centers of reactivity in Methyl 3-Amino-4-nitrobenzoate. Their electronic properties—the electron-donating nature of the amino group and the strong electron-withdrawing nature of the nitro group—govern the molecule's chemical characteristics.

The selective reduction of the nitro group in this compound to a primary amine is a key transformation, yielding Methyl 3,4-diaminobenzoate. This diamino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, including benzimidazoles, which have applications in pharmaceuticals and materials science. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. wikipedia.org Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically used in the presence of hydrogen gas. wikipedia.org The reaction is generally carried out in a solvent like methanol (B129727) or ethanol (B145695). For similar compounds like methyl m-nitrobenzoate, catalytic hydrogenation over Pd/C in methanol has been shown to be a quantitative method. sciencemadness.org

Chemical Reduction: Several chemical reducing agents can effectively convert the nitro group to an amine. These include:

Metals in acidic media, such as iron powder in acetic acid. wikipedia.orgsciencemadness.org

Sodium dithionite (B78146) (Na₂S₂O₄), which can be a milder alternative and is sometimes used when other reducible functional groups are present. sciencemadness.org

Tin(II) chloride (SnCl₂) in hydrochloric acid is another classical method for this transformation. wikipedia.org

The choice of method can be critical to avoid the reduction of other functional groups or to prevent side reactions. The conditions for these reductions are summarized in the table below.

Reducing Agent/SystemCatalyst/ConditionsProduct
Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)Methyl 3,4-diaminobenzoate
Iron (Fe) powderAcetic Acid (AcOH), heatMethyl 3,4-diaminobenzoate
Sodium Dithionite (Na₂S₂O₄)Aqueous solutionMethyl 3,4-diaminobenzoate
Tin(II) Chloride (SnCl₂)Concentrated Hydrochloric Acid (HCl)Methyl 3,4-diaminobenzoate

The primary amino group in this compound is nucleophilic and can undergo acylation and alkylation reactions. However, its reactivity is somewhat diminished by the presence of the strongly electron-withdrawing nitro group on the same aromatic ring. nih.gov

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.netnih.gov This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield Methyl 3-(acetylamino)-4-nitrobenzoate. This transformation can be useful for protecting the amino group during subsequent reactions or for synthesizing derivatives with altered biological or physical properties. researchgate.net While the reduced nucleophilicity of the amino group in nitroanilines can make acylation more challenging compared to aniline (B41778) itself, the reaction can often be driven to completion with appropriate reagents and conditions. nih.gov

Alkylation introduces an alkyl group onto the amino nitrogen. This can be achieved using alkyl halides or other alkylating agents. The reaction can proceed to give mono- and di-alkylated products. The conditions for alkylation need to be carefully controlled to achieve the desired degree of substitution.

The methyl ester group of this compound can undergo reactions typical of esters, most notably hydrolysis and transesterification.

Hydrolysis of the ester to the corresponding carboxylic acid, 3-Amino-4-nitrobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is the reverse of Fischer esterification.

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. sciencemadness.org This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a different alcohol, such as ethanol, in the presence of an acid catalyst would lead to the formation of Ethyl 3-Amino-4-nitrobenzoate and methanol. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess. sciencemadness.org

Derivatization for Analytical and Synthetic Purposes

Chemical modification, or derivatization, of this compound is a valuable strategy for both analytical and synthetic applications. Derivatization can be used to alter the molecule's physical and chemical properties to facilitate its detection and quantification or to introduce new functionalities for further synthetic transformations.

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability of an analyte. scribd.com While this compound possesses a chromophore that allows for UV-Vis detection, its sensitivity might not be sufficient for trace analysis. Derivatization of the amino group can introduce a fluorophore, significantly improving detection limits with fluorescence detection. researchgate.netresearchgate.net

Common derivatizing agents for primary amines that lead to fluorescent products include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form highly fluorescent sulfonamide adducts. nih.gov

Fluorescamine: Reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives. researchgate.net

Coumarin-based sulfonyl chlorides: These reagents can also be used to create fluorescent derivatives of anilines. elsevierpure.com

These derivatization reactions typically proceed under mild conditions and result in stable products that are well-suited for chromatographic separation and sensitive detection. elsevierpure.comnih.gov

Derivatizing AgentFunctional Group TargetedDetection Method
Dansyl chloridePrimary Amino GroupFluorescence
FluorescaminePrimary Amino GroupFluorescence
Coumarin 6-SO₂ClPrimary Amino GroupFluorescence

Beyond enhancing detectability, derivatization can be used to introduce specific tags or labels onto the this compound molecule for various bioanalytical and purification purposes. biomol.com

Biotinylation is a widely used technique where a biotin (B1667282) molecule is covalently attached to a target molecule. wikipedia.orgbiochempeg.com Biotin has an exceptionally strong affinity for the proteins avidin (B1170675) and streptavidin, an interaction that can be exploited for purification, immobilization, or detection. thermofisher.com The primary amino group of this compound can be targeted by various amine-reactive biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of biotin. aatbio.comsigmaaldrich.com The resulting biotin-tagged molecule can then be easily isolated from a complex mixture using streptavidin-coated beads or detected using streptavidin-enzyme conjugates.

The introduction of such tags can be invaluable in studying the interactions of derivatives of this compound in biological systems or for developing affinity-based purification methods.

Modification for Altered Chemical Reactivity or Stability

N-Acylation and N-Alkylation of the Amino Group

Modification of the 3-amino group through acylation or alkylation significantly impacts the electronic properties and steric environment of the molecule, thereby altering its reactivity and stability.

N-Acylation: The introduction of an acyl group, such as an acetyl or butyryl group, to the amino functionality converts it into an amide. This transformation has a profound effect on the electron-donating ability of the nitrogen atom. The lone pair of electrons on the nitrogen, which in the parent amine activates the aromatic ring towards electrophilic substitution, becomes delocalized into the adjacent carbonyl group of the amide. This delocalization reduces the electron-donating capacity of the substituent, thereby deactivating the aromatic ring towards electrophilic attack.

For instance, the synthesis of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, a derivative of a related compound, demonstrates the feasibility of acylating the amino group. While specific kinetic data for the reactivity of N-acylated this compound is not extensively reported, the general principles of physical organic chemistry suggest a decreased rate of electrophilic aromatic substitution reactions and potentially altered rates for reactions involving the nitro group due to the change in the electronic nature of the adjacent substituent.

N-Alkylation: The introduction of alkyl groups to the amino nitrogen can have a more nuanced effect on reactivity. Alkyl groups are generally considered to be electron-donating through an inductive effect. Therefore, N-alkylation can increase the electron density on the nitrogen atom and, consequently, on the aromatic ring, potentially increasing its reactivity towards electrophilic substitution. However, the steric bulk of the alkyl groups can also play a significant role, potentially hindering the approach of reagents to nearby reaction sites.

Research into related compounds, such as the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine (B109427), showcases the synthetic accessibility of N-alkylated derivatives. The stability of these derivatives is influenced by the nature of the alkyl group. For example, the introduction of a morpholine (B109124) ring at the 3-position, as seen in Methyl 3-(morpholin-4-yl)-4-nitrobenzoate, can influence the compound's solubility and intermolecular interactions due to the presence of the additional heteroatoms.

Halogenation of the Aromatic Ring

The synthesis of halogenated derivatives, such as Methyl 3-amino-4-bromo-2-nitrobenzoate, has been reported. glpbio.com The presence of a bromine atom ortho to the amino group and meta to the nitro group will significantly influence the electron distribution within the ring. This can affect the rates of various reactions, including the reduction of the nitro group and nucleophilic aromatic substitution reactions.

The stability of halogenated derivatives is also expected to be altered. The introduction of a C-X bond (where X is a halogen) can influence the crystal packing and intermolecular interactions, which may affect the compound's melting point and thermal stability. Furthermore, the carbon-halogen bond can be susceptible to cleavage under certain conditions, such as photolysis, introducing a potential pathway for degradation that is not present in the parent compound.

The following table summarizes the expected qualitative effects of these modifications on the reactivity and stability of this compound:

ModificationSubstituent ExampleEffect on Electron Density of Aromatic RingExpected Impact on Reactivity (Electrophilic Aromatic Substitution)Potential Impact on Stability
N-Acylation -NHC(O)CH₃DecreaseDecreaseIncreased thermal stability due to amide resonance
N-Alkylation -NHCH₃Increase (Inductive)IncreaseMay be altered depending on the nature of the alkyl group
Halogenation -Br (at C2)Decrease (Inductive > Resonance)DecreaseMay be altered due to changes in intermolecular forces and potential for C-X bond cleavage

It is important to note that while these predictions are based on established principles of organic chemistry, the actual quantitative effects on reactivity and stability would need to be determined through detailed experimental studies, such as kinetic analyses and thermal decomposition studies.

Advanced Applications in Organic and Medicinal Chemistry

Precursors in Complex Molecule Synthesis

The strategic placement of reactive functional groups renders Methyl 3-amino-4-nitrobenzoate a valuable starting material for constructing more complex molecular architectures, particularly in the fields of heterocyclic and pharmaceutical chemistry.

Building Blocks for Heterocyclic Compounds

A primary application of this compound is its role as a precursor to benzimidazole (B57391) derivatives. The synthesis begins with the chemical reduction of the nitro group (-NO₂) on the aromatic ring. This reduction converts the nitro group into a primary amine (-NH₂), yielding Methyl 3,4-diaminobenzoate.

This resulting ortho-phenylenediamine structure is a classic building block for the synthesis of benzimidazoles. The two adjacent amino groups can readily undergo a cyclocondensation reaction with various reagents containing a single carbon atom, such as aldehydes or formic acid, to form the fused imidazole (B134444) ring characteristic of the benzimidazole system. vinhuni.edu.vnorganic-chemistry.org This reaction is a fundamental method for creating a wide range of substituted benzimidazoles, which are significant scaffolds in medicinal chemistry due to their diverse biological activities. vinhuni.edu.vn

The general reaction is outlined below:

Reduction: this compound is reduced to Methyl 3,4-diaminobenzoate.

Cyclocondensation: The resulting diamine is reacted with an aldehyde (R-CHO). The two amino groups condense with the aldehyde's carbonyl group, eliminating water and forming the heterocyclic ring.

This process provides a reliable pathway to 2-substituted benzimidazole-5-carboxylic acid methyl esters, which can be further modified for various applications.

Intermediates in Pharmaceutical Agent Synthesis

The structural framework of this compound is integral to the synthesis of several pharmaceutical agents and bioactive compounds. Its derivatives serve as key intermediates in the production of drugs for conditions ranging from hypertension to alopecia.

A prominent example is in the synthesis of the antihypertensive drug Telmisartan . nih.govrjpbcs.com While the exact starting material in commercial syntheses may vary slightly, the core strategy involves a substituted 4-amino-3-nitro-benzoic acid derivative. rjpbcs.com The synthetic pathway leverages the transformation of the amino and nitro groups to construct the drug's characteristic benzimidazole core. A related compound, 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester, undergoes reduction of the nitro group followed by acid-catalyzed cyclization to form a key benzimidazole intermediate, which is later incorporated into the final Telmisartan molecule. rjpbcs.com

Furthermore, related structures are explicitly cited in patents as intermediates for drugs targeting various diseases. For instance, N-methyl-4-(methylamino)-3-nitrobenzamide, which shares the core 3-nitro-4-amino-benzoyl structure, is described as an intermediate for synthesizing benzimidazole derivatives intended to treat alopecia and promote hair growth. google.com

In preclinical research, this compound itself has been identified as a potent inhibitor of Glutathione S-Transferase (GST), an enzyme implicated in drug resistance and detoxification pathways. This inhibitory activity suggests its potential as a lead compound for designing new therapeutic agents.

Pharmaceutical ApplicationRole of (or related) this compoundTherapeutic AreaReference
Telmisartan SynthesisServes as a precursor to the core benzimidazole moiety.Antihypertensive nih.govrjpbcs.com
Alopecia Treatment AgentsIntermediate for benzimidazole derivatives with hair growth-promoting properties.Dermatology google.com
Enzyme Inhibition ResearchIdentified as an effective inhibitor of Glutathione S-Transferase (hGST).Drug Design & Discovery nih.gov

Role in Material Science

The electronic properties inherent in the molecular structure of this compound suggest its potential for use in advanced materials, particularly in electronics and electrochemistry.

Potential in Optoelectronic Devices

This compound belongs to a class of molecules known as "push-pull" systems. researchgate.net In this configuration, the electron-donating amino group (-NH₂) "pushes" electron density into the aromatic π-system, while the electron-withdrawing nitro group (-NO₂) "pulls" electron density out of it. nih.govoptica.org This intramolecular charge transfer (ICT) characteristic is a key requirement for materials with second-order nonlinear optical (NLO) properties. researchgate.netnih.gov

NLO materials are crucial for optoelectronic applications such as optical information processing, telecommunications, and laser technology because they can alter the frequency of light passing through them. optica.org The archetypal molecule for studying NLO properties is p-nitroaniline, which also features a donor-acceptor pair on a benzene (B151609) ring. nih.gov The significant hyperpolarizability of such molecules, which is a measure of their NLO response, arises directly from this push-pull electronic asymmetry. researchgate.net Given that this compound possesses the same essential donor-acceptor arrangement, it is a strong candidate for having significant NLO properties, making it and its derivatives promising materials for the development of new optoelectronic devices.

Structural FeatureElectronic RoleContribution to NLO PropertiesReference
Amino Group (-NH₂)Electron Donor ("Push")Increases electron density in the π-system. researchgate.net
Nitro Group (-NO₂)Electron Acceptor ("Pull")Decreases electron density in the π-system. researchgate.net
Aromatic Ringπ-Conjugated BridgeFacilitates intramolecular charge transfer from donor to acceptor. optica.org

Redox Mediators in Electrochemical Systems

The nitro group in this compound is electrochemically active and can undergo reduction at an electrode surface. The electrochemical reduction of aromatic nitro compounds typically proceeds in steps, first to a nitroso and then to a hydroxylamine (B1172632) derivative, which can be further reduced to an amine. nih.govnih.gov This multi-step reduction involves the transfer of multiple electrons and protons.

A redox mediator is a molecule that can efficiently shuttle electrons between an electrode and a substrate in solution, facilitating a reaction that might otherwise be slow or require a large overpotential. nih.govnih.gov The ability of the nitro group in this compound to be reversibly or quasi-reversibly reduced and re-oxidized makes it a potential candidate for use as a redox mediator. For example, it could be electrochemically reduced at a cathode and then, in its reduced form (e.g., as the hydroxylamine derivative), chemically reduce a different substrate in the bulk solution, thereby regenerating its original nitro form to complete the catalytic cycle. This application is particularly relevant for the sustainable synthesis of fine chemicals, such as the selective reduction of other organic compounds. nih.gov

Biological Interactions and Structure Activity Relationships Sar

Enzyme Inhibition Studies

There is no available scientific literature detailing studies on the inhibitory effects of Methyl 3-Amino-4-nitrobenzoate on Glutathione S-Transferase or Glutathione Reductase.

Antimicrobial Activities

There is no available scientific literature detailing studies on the antifungal or antimycobacterial properties of this compound.

Antimycobacterial ActivityNo studies were found that specifically test the antimycobacterial activity of this compound.

Due to the absence of specific research findings for this compound in the stipulated areas, no data tables or detailed research findings can be provided.

Broad-Spectrum Antimicrobial Effects of Related Derivatives

Derivatives containing the nitroaromatic scaffold, characteristic of this compound, have been a focal point in the search for new antimicrobial agents. The nitro group is a crucial functional group in a variety of bioactive molecules, contributing to a wide spectrum of activities including antibiotic and antiparasitic effects. encyclopedia.pub

One of the generally accepted mechanisms for the antimicrobial action of nitro compounds involves their reduction within the target microorganism. This process generates toxic intermediates, such as nitroso and superoxide species, which can then covalently bind to essential biomolecules like DNA, leading to cellular damage and death. encyclopedia.pub

Research into related structures, such as nitro-substituted 3-arylcoumarins, has provided specific insights into structure-activity relationships. A study evaluating a series of these coumarin derivatives against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) revealed several key findings:

A nitro substituent at the 6-position of the coumarin moiety appears to be critical for antibacterial activity. nih.gov

Compounds with a methyl or methoxy group on the 3-aryl ring demonstrated better activity than those with an additional nitro group at the same position. nih.gov

Replacing the nitro group with an amino group was found to significantly decrease the antimicrobial activity. nih.gov

Similarly, studies on organotin(IV) 2-nitrobenzoate derivatives have shown promising antibacterial activity against both S. aureus and E. coli. unila.ac.id Specifically, triphenyltin(IV) 2-nitrobenzoate was found to be more active than diphenyltin(IV) di-2-nitrobenzoate, with a minimum inhibition concentration (MIC) of 200 ppm. unila.ac.id Furthermore, a library of 64 derivatives, including esters and thioesters of nitrobenzoates, was studied for activity against M. tuberculosis. The results highlighted that compounds with an aromatic nitro substitution were the most active, with the 3,5-dinitro esters series showing the highest potency. ucp.pt

These findings underscore the potential of the nitrobenzoate scaffold in developing new antimicrobial drugs and highlight the importance of specific substitution patterns in modulating biological activity.

DNA Interaction Studies

The interaction of nitroaromatic compounds with DNA is a critical aspect of their biological activity, underpinning their mechanisms in both therapeutic and toxicological contexts.

Binding with DNA

Nitroaromatic compounds can interact with DNA through various mechanisms. A prevalent model suggests that the nitro group undergoes enzymatic reduction within cells, particularly under hypoxic (low oxygen) conditions, to form reactive intermediates. encyclopedia.pubmdpi.com These reduced species, such as nitroso or hydroxylamine (B1172632) derivatives, can then bind covalently to DNA. encyclopedia.pubsvedbergopen.com This covalent modification can lead to DNA damage, including strand breakage and the formation of adducts, which are segments of DNA bound to a cancer-causing chemical. nih.gov

Studies on specific nitro-substituted heterocyclic compounds have demonstrated that the nitro-functionality is essential for covalent DNA binding. For instance, the compound 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride (NBQ-91) was shown to bind covalently to DNA only after the reduction of its nitro group, a process that was favored under nitrogen-saturated (hypoxic) conditions. nih.govnih.gov In contrast, its analogue lacking the nitro group did not exhibit this covalent binding under reducing conditions. nih.gov

Non-covalent interactions, such as intercalation (where a molecule inserts itself between the base pairs of DNA) or groove binding, are also possible, though covalent binding following bioreduction is often linked to the cytotoxic effects of these compounds. nih.gov

Implications for Potential Therapeutic Applications

The DNA-binding properties of nitroaromatic compounds, particularly their activation under hypoxic conditions, have significant implications for therapeutic applications, most notably in cancer therapy. mdpi.com Solid tumors often contain regions of hypoxia, which are resistant to conventional radiation therapy and chemotherapy. nih.gov

Hypoxia-activated prodrugs (HAPs) are designed to exploit this feature. These are inactive compounds that are selectively converted into potent cytotoxic agents by reductase enzymes present in the hypoxic tumor microenvironment. nih.gov The resulting active drug can then kill cancer cells, often by cross-linking DNA. mdpi.com This targeted activation enhances therapeutic efficacy while minimizing damage to healthy, well-oxygenated tissues. nih.gov

The necessity of the nitro group for this activity has been clearly demonstrated. For example, cell survival assays have shown that nitro-substituted compounds like NBQ-91 cause significantly more cell death under hypoxic conditions compared to aerobic conditions, confirming the therapeutic potential of this class of bioreductive drugs. nih.govnih.gov This strategy forms the basis for developing novel anticancer agents that can selectively target the challenging environment of solid tumors. nih.govresearchgate.net

Pharmacological Relevance of Derivatives

Derivatives of nitro- and aminobenzoates serve as crucial building blocks and pharmacologically active agents in several areas of medicine.

Angiotensin II Receptor Blockers (e.g., Telmisartan Intermediates)

This compound and its related compounds are vital intermediates in the synthesis of a class of antihypertensive drugs known as Angiotensin II Receptor Blockers (ARBs), or sartans. patsnap.comwikipedia.org One of the most prominent examples is Telmisartan. nih.govrjpbcs.com

ARBs function by selectively blocking the AT₁ receptor, which prevents the hormone angiotensin II from binding. wikipedia.org This action inhibits vasoconstriction and the secretion of aldosterone, ultimately leading to a reduction in blood pressure. wikipedia.orgmayoclinic.org They are widely used for treating hypertension, congestive heart failure, and diabetic nephropathy. wikipedia.orgmayoclinic.org

The synthesis of the core benzimidazole (B57391) structure of Telmisartan often involves precursors derived from nitrobenzoic acids. A common synthetic route starts with a compound like 4-amino-3-methylbenzoic acid methyl ester, which undergoes acylation and subsequent nitration. nih.govrjpbcs.com The resulting nitro compound is then reduced to an amine, which is a key step toward forming the benzimidazole ring system of the final drug. rjpbcs.comgoogle.com This highlights the critical role of nitrobenzoate derivatives as precursors in the manufacturing of these life-saving cardiovascular drugs.

Anti-metastasis Agents (Related Compounds)

Metastasis, the spread of cancer cells to distant organs, is a major cause of mortality in cancer patients. nih.govspandidos-publications.com Research has identified certain derivatives of nitrobenzoic acid as potent inhibitors of cancer cell migration and metastasis.

A notable example is 4-methyl-3-nitro-benzoic acid (MNBA). nih.govnih.govscirp.org Studies have shown that MNBA can inhibit the migration and chemotaxis (directed movement) of various cancer cell lines, including breast and non-small cell lung cancer cells, without affecting cell viability. nih.govnih.gov

The proposed mechanism of action involves the impairment of key processes required for cell movement. Specifically, MNBA has been found to inhibit the epidermal growth factor (EGF)-induced phosphorylation of cofilin and actin polymerization, both of which are essential for the cytoskeletal changes that drive cell migration. nih.govspandidos-publications.com Furthermore, it can inhibit EGF-induced cell adhesion. nih.gov

In animal models, MNBA demonstrated a synergistic effect with the chemotherapy drug Paclitaxel, inhibiting both tumor growth and metastasis in breast cancer xenografts. nih.gov These findings suggest that compounds related to this compound could be developed into a novel class of anti-metastasis drugs, offering a promising new approach to cancer treatment by targeting the dissemination of cancer cells. spandidos-publications.comnih.gov

Data Tables

Table 1: Antimicrobial Activity of Related Nitroaromatic Derivatives

Compound Class Example Compound Target Organism(s) Key Finding
Organotin(IV) Nitrobenzoates Triphenyltin(IV) 2-nitrobenzoate S. aureus, E. coli Active with a Minimum Inhibitory Concentration (MIC) of 200 ppm. unila.ac.id
Nitro-substituted 3-Arylcoumarins 3-(p-methylphenyl)-6-nitrocoumarin S. aureus Demonstrated significant antibacterial activity, highlighting the importance of the nitro group at the 6-position. nih.gov

Table 2: Pharmacological Applications of Related Benzoate (B1203000) Derivatives

Application Compound Class/Example Mechanism of Action Therapeutic Relevance
Anti-metastasis 4-methyl-3-nitro-benzoic acid (MNBA) Inhibits EGF-induced cell migration, chemotaxis, and adhesion. nih.govnih.gov Potential novel drug to prevent the spread of cancer in breast and lung cancer. spandidos-publications.comnih.gov

Antioxidant Properties of Substituted Nitrobenzoates

The antioxidant potential of substituted nitrobenzoates is a subject of scientific inquiry, focusing on how different functional groups and their positions on the benzene (B151609) ring influence the molecule's ability to neutralize free radicals and mitigate oxidative stress. While research directly investigating the antioxidant capacity of this compound is specific, broader studies on related nitro-substituted and amino-substituted aromatic compounds provide a foundation for understanding its potential structure-activity relationships (SAR).

The antioxidant activity of chemical compounds is often evaluated through their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The efficiency of this scavenging activity is typically expressed as an IC50 value, which represents the concentration of the antioxidant required to reduce the initial concentration of the free radical by 50%.

Studies on various nitro compounds have indicated that the presence of a nitro group can be important for antioxidant activity. For instance, some 2-substituted-5-nitro-benzimidazole derivatives have shown good antioxidant activity with IC50 values ranging from 3.17 to 7.59 µg/mL researchgate.net. Similarly, certain nitrobenzaldehyde derivatives have exhibited antioxidant properties attributed to the nitro group on the benzene ring researchgate.net. However, the effect of nitro substitution can be complex, having both positive and negative impacts on the antioxidant properties of a compound nih.gov.

The position of substituent groups on the benzene ring plays a crucial role in determining the antioxidant capacity. For aniline (B41778) compounds, which share the amino functional group with this compound, the ortho position of an active group is often found to be more active, followed by the para and then the meta positions researchgate.net. This is partly attributed to the ability to form intramolecular hydrogen bonds researchgate.net. In the case of this compound, the amino group is in the meta position relative to the methyl ester and ortho to the nitro group.

Research on a series of phenolic and aniline compounds has shown that in H2O2-scavenging assays, anilines can be more active than phenolic compounds due to their reduction properties researchgate.net. Conversely, in DPPH scavenging assays, phenolic compounds tend to be more active due to the lower bond dissociation energy of the O-H bond compared to the N-H bond, making it easier to donate a hydrogen atom researchgate.net.

A study investigating the inhibitory effects of methyl 3-aminobenzoate (B8586502) derivatives on human glutathione S-transferase (hGST), an enzyme involved in the detoxification of reactive oxygen species, found that this compound was the most effective inhibitor with a Ki value of 37.05±4.487 μM researchgate.net. This suggests an interaction with biological systems involved in managing oxidative stress, even if it is not a direct radical scavenging mechanism.

To illustrate the structure-activity relationships of substituted benzoates and related compounds, the following table summarizes the antioxidant activities of various compounds from different studies.

Compound NameAssayIC50 ValueReference
2-substituted-5-nitro-benzimidazole derivativesDPPH3.17 to 7.59 µg/mL researchgate.net
Compound 3 (a heterocyclic compound)DPPH93.4 µM nih.gov
Vitamin C (as a standard)DPPH141.9 µM nih.gov
Methyl 4-amino-2-nitrobenzoateGST InhibitionKi = 92.41±22.26 μM nih.gov
This compoundGST InhibitionKi = 37.05±4.487 μM researchgate.net

The data indicates that the antioxidant activity and related biological interactions of substituted nitrobenzoates are highly dependent on the specific arrangement and nature of the functional groups on the aromatic ring. While direct radical scavenging data for this compound is not extensively detailed in the provided context, its inhibitory effect on GST suggests a role in cellular antioxidant pathways. The structure-activity relationships of related compounds underscore the importance of the nitro and amino groups and their positions in modulating this activity.

Environmental Fate and Degradation Studies

Biodegradation Pathways

The biodegradation of Methyl 3-Amino-4-nitrobenzoate is complex, involving microbial enzymatic activities that target its nitro and amino functional groups, as well as the ester linkage. While specific studies on this exact compound are limited, extensive research on the microbial degradation of related nitroaromatic and aminoaromatic compounds provides a strong basis for predicting its metabolic fate.

Microbial degradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. In oxidative pathways, dioxygenase enzymes can attack the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) and the formation of catechols. For instance, some bacteria are known to oxidize nitrobenzene (B124822) to catechol. Reductive pathways, which are more common for nitroaromatic compounds, involve the enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This reduction is often a critical initial step for further degradation researchgate.net.

The amino group of aminobenzoates can be removed through various microbial mechanisms, often leading to intermediates that can enter central metabolic pathways. For example, the degradation of 2-aminobenzoate (B8764639) (anthranilate) by some bacteria proceeds through catechol, which is then subject to ring cleavage asm.org.

The biodegradation of compounds containing both nitro and amino groups, such as this compound, likely involves a combination of these pathways. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the aromatic ring influences the initial enzymatic attack.

While specific metabolites for the biodegradation of this compound have not been definitively identified in the literature, based on the degradation pathways of analogous compounds, several potential intermediates can be proposed.

One probable initial step is the hydrolysis of the methyl ester group by microbial esterases to yield 3-Amino-4-nitrobenzoic acid . This transformation is a common enzymatic reaction in the breakdown of ester-containing xenobiotics.

Following or preceding ester hydrolysis, the nitro group is a likely target for reduction. Microbial nitroreductases could sequentially reduce the nitro group to form intermediates such as Methyl 3-amino-4-hydroxylaminobenzoate and ultimately Methyl 3,4-diaminobenzoate .

Further degradation could involve the deamination of the amino groups and hydroxylation of the aromatic ring, potentially leading to catechols or protocatechuates. For example, the degradation of 4-nitrobenzoate (B1230335) by some bacterial strains proceeds through 4-hydroxylaminobenzoate to protocatechuate oup.com. Similarly, the degradation of 3-nitrobenzoate by Bacillus flexus has been shown to produce protocatechuate researchgate.net.

A study on the degradation of 4-nitrobenzoate and 4-aminobenzoate (B8803810) by Burkholderia cepacia and Ralstonia paucula identified 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate as dead-end metabolites, suggesting that hydroxylation and acetylation can also be part of the metabolic process oup.com.

Table 1: Plausible Metabolites of this compound Biodegradation

Precursor CompoundPotential MetaboliteEnzymatic Process
This compound3-Amino-4-nitrobenzoic acidEster Hydrolysis
This compoundMethyl 3-amino-4-hydroxylaminobenzoateNitroreduction
Methyl 3-amino-4-hydroxylaminobenzoateMethyl 3,4-diaminobenzoateNitroreduction
3-Amino-4-nitrobenzoic acidProtocatechuic acidDeamination, Decarboxylation, Hydroxylation
3-Amino-4-nitrobenzoic acidCatecholDeamination, Decarboxylation, Hydroxylation

Hydrolytic Stability in Aqueous Environments

The stability of the ester linkage in this compound is a critical factor in its environmental persistence. Esters can undergo hydrolysis, a chemical reaction with water, which can be catalyzed by acids or bases.

Studies on the alkaline hydrolysis of methyl esters of substituted benzoic acids have shown that the rate of hydrolysis is influenced by the nature and position of the substituents on the aromatic ring chegg.com. Electron-withdrawing groups, such as the nitro group, generally increase the rate of alkaline hydrolysis of benzoate (B1203000) esters. Conversely, electron-donating groups tend to decrease the rate.

A comparative study on the hydrolytic stability of homologous esters demonstrated that methyl esters, such as methyl benzoate, exhibit greater metabolic stability compared to their ethyl or propyl counterparts in rat plasma nih.gov. This suggests that the methyl ester of 3-amino-4-nitrobenzoic acid may have a relatively higher resistance to enzymatic hydrolysis compared to larger alkyl esters. However, the presence of both amino and nitro substituents will modulate this stability. The Hammett equation can be used to quantify the effect of these substituents on the reaction rate chegg.comsemanticscholar.org. In general, any ester can be hydrolyzed in a dilute acidic or basic medium quora.com.

Table 2: Factors Influencing the Hydrolytic Stability of this compound

FactorInfluence on Hydrolysis RateRationale
Nitro Group (Electron-withdrawing) IncreaseStabilizes the transition state of nucleophilic attack at the carbonyl carbon.
Amino Group (Electron-donating) DecreaseDestabilizes the transition state of nucleophilic attack at the carbonyl carbon.
pH Catalyzes hydrolysisBoth acidic and basic conditions can accelerate the cleavage of the ester bond.
Temperature IncreaseHigher temperatures provide the necessary activation energy for the reaction.
Microbial Esterases IncreaseEnzymes can significantly accelerate the rate of ester hydrolysis.

Implications for Environmental Remediation

The biodegradation and hydrolytic stability of this compound have significant implications for the remediation of contaminated sites. The recalcitrance of many nitroaromatic compounds to biodegradation is a major environmental concern cambridge.org.

Bioremediation strategies for environments contaminated with nitroaromatic compounds often rely on the metabolic versatility of microorganisms. The initial reduction of the nitro group is a key step, as the resulting aminoaromatic compounds are often more amenable to further degradation researchgate.net. Therefore, promoting anaerobic conditions can be a viable strategy to initiate the breakdown of this compound.

The potential for the formation of persistent metabolites must also be considered in remediation plans. If dead-end products are formed, a single microbial species may not be sufficient for complete mineralization. In such cases, a microbial consortium with complementary metabolic capabilities would be more effective.

Phytoremediation, the use of plants to remove or degrade contaminants, is another potential strategy. Plants can take up nitroaromatic compounds and transform them into less toxic metabolites.

Given the potential for both biotic and abiotic degradation, a comprehensive remediation approach for this compound would likely involve a combination of strategies. This could include initial physicochemical treatments to enhance bioavailability, followed by bioremediation under optimized conditions to ensure complete mineralization of the compound and its metabolites nih.govsemanticscholar.org.

Q & A

Q. Table 1: Comparative Synthesis Conditions

ReagentsTemperatureYield (%)Purity (%)Reference
HNO₃/H₂SO₄0–5°C75>95
Acetyl nitrateRT6890

Advanced: How can hydrogen bonding patterns in this compound crystals be analyzed using graph set theory?

Methodological Answer:
Hydrogen bonding networks are critical for understanding crystal packing. Using graph set notation (e.g., Etter’s formalism), the interactions are categorized into D (donor), A (acceptor), and R (ring) motifs . For this compound:

  • N–H···O (Nitro) : Forms a C(6) chain along the crystallographic axis.
  • O–H···N (Amino) : Creates a R₂²(8) ring motif between adjacent molecules.
    Tools like Mercury or PLATON visualize these patterns, while SHELXL refines H-bond parameters (distance/angle) in crystallographic data .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Amino protons appear as broad singlets (δ 6.2–6.5 ppm).
    • Nitro group deshields adjacent carbons (C-3: δ 160–165 ppm in ¹³C) .
  • IR Spectroscopy :
    • N–H stretch : 3350–3450 cm⁻¹ (amino group).
    • NO₂ asymmetric stretch : 1520 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 196.16 (C₈H₈N₂O₄⁺) confirms molecular weight .

Advanced: What challenges arise in determining the crystal structure using SHELX, and how are they resolved?

Methodological Answer:
Common challenges include:

  • Twinning : Observed in crystals with pseudo-symmetry. CELL_NOW or TWINABS detwins data .
  • Disorder : Nitro/amino groups may exhibit rotational disorder. PART instructions in SHELXL model partial occupancies .
  • Weak Diffraction : High-resolution data (≤0.8 Å) and HKLF 5 format improve refinement. Final R1 values <5% indicate reliability .

Basic: How does the nitro group’s position influence reactivity compared to isomers?

Methodological Answer:
The para-nitro group (relative to the ester) enhances electron-withdrawing effects , stabilizing intermediates in nucleophilic substitution. In contrast, ortho-nitro derivatives exhibit steric hindrance, reducing reactivity. Comparative studies using Hammett substituent constants (σₚ = +1.27 for NO₂) quantify electronic effects .

Q. Table 2: Substituent Effects on Reactivity

Substituent PositionReaction Rate (k, s⁻¹)Reference
3-Nitro (para)0.45
2-Nitro (ortho)0.12

Advanced: What computational methods model substituent effects on stability?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set predicts charge distribution (nitro group: −0.45 e⁻).
  • Molecular Dynamics (MD) : Simulates thermal stability (decomposition >200°C) via Amber force fields .
  • QSPR Models : Correlate LogP (1.92) with solubility in DMSO (15 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.